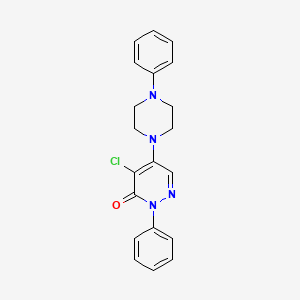

![molecular formula C25H17F4NO3S2 B11671795 (5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11671795.png)

(5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

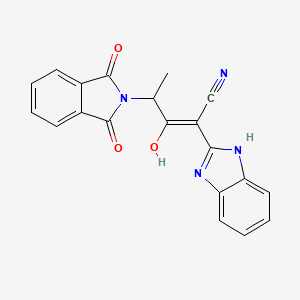

(5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes fluorine, methoxy, and trifluoromethyl groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-5-({4-[(4-Fluorphenyl)methoxy]-3-methoxyphenyl}methyliden)-2-sulfanyliden-3-[3-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on umfasst typischerweise mehrstufige organische Reaktionen. Die Herstellungsverfahren können Folgendes umfassen:

Bildung des Thiazolidinonrings: Dies kann durch die Reaktion eines geeigneten Amins mit einer Carbonylverbindung in Gegenwart von Schwefel erreicht werden.

Einführung der Fluorphenyl- und Methoxygruppen: Diese Gruppen können durch nukleophile Substitutionsreaktionen unter Verwendung geeigneter fluorierter und methoxylierter Reagenzien eingeführt werden.

Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kondensation der Zwischenprodukte zur Bildung des gewünschten Thiazolidinonderivats.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening von Katalysatoren und fortschrittlichen Reinigungstechniken wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5E)-5-({4-[(4-Fluorphenyl)methoxy]-3-methoxyphenyl}methyliden)-2-sulfanyliden-3-[3-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Schwefelatom im Thiazolidinonring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Fluor- und Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Thiazolidinonderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden.

Biologie

In der biologischen Forschung kann (5E)-5-({4-[(4-Fluorphenyl)methoxy]-3-methoxyphenyl}methyliden)-2-sulfanyliden-3-[3-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on auf seine potenziellen biologischen Aktivitäten untersucht werden, wie z. B. antimikrobielle, antivirale oder krebshemmende Eigenschaften.

Medizin

In der pharmazeutischen Chemie kann diese Verbindung als Leitstruktur für die Entwicklung neuer Medikamente dienen. Ihre strukturellen Merkmale könnten optimiert werden, um ihre pharmakologischen Eigenschaften zu verbessern und potenzielle Nebenwirkungen zu reduzieren.

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. hoher thermischer Stabilität oder einzigartigen elektronischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von (5E)-5-({4-[(4-Fluorphenyl)methoxy]-3-methoxyphenyl}methyliden)-2-sulfanyliden-3-[3-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Zielstrukturen bindet und ihre Aktivität moduliert, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of (5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist, wobei ein Fluoratom die Chlorgruppe ersetzt.

Andere Thiazolidinonderivate: Verbindungen mit ähnlichen Thiazolidinonringen, aber unterschiedlichen Substituenten.

Einzigartigkeit

Die Einzigartigkeit von (5E)-5-({4-[(4-Fluorphenyl)methoxy]-3-methoxyphenyl}methyliden)-2-sulfanyliden-3-[3-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieawendungen.

Eigenschaften

Molekularformel |

C25H17F4NO3S2 |

|---|---|

Molekulargewicht |

519.5 g/mol |

IUPAC-Name |

(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C25H17F4NO3S2/c1-32-21-11-16(7-10-20(21)33-14-15-5-8-18(26)9-6-15)12-22-23(31)30(24(34)35-22)19-4-2-3-17(13-19)25(27,28)29/h2-13H,14H2,1H3/b22-12+ |

InChI-Schlüssel |

TXANHAUYECSXJM-WSDLNYQXSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=C(C=C4)F |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11671712.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B11671713.png)

![[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide](/img/structure/B11671721.png)

![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)

![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11671771.png)

![3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)